molecular formula C8H12O5 B15349389 Ethyl 4-hydroxy-2-methyl-5-oxooxolane-3-carboxylate CAS No. 855645-24-8

Ethyl 4-hydroxy-2-methyl-5-oxooxolane-3-carboxylate

Cat. No.: B15349389
CAS No.: 855645-24-8
M. Wt: 188.18 g/mol
InChI Key: MHXRHXDFKVPEDI-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methyl-5-oxotetrahydrofuran-3-carboxylate: is a chemical compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring, a hydroxyl group, a methyl group, and a carboxylate ester group

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors such as 4-hydroxy-2-methyl-5-oxo-3-furancarboxylic acid and ethanol under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis involving the reaction of furan derivatives with ethyl chloroformate in the presence of a base.

Types of Reactions:

  • Oxidation: Ethyl 4-hydroxy-2-methyl-5-oxotetrahydrofuran-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

  • Substitution: The hydroxyl group in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: 4-Hydroxy-2-methyl-5-oxo-3-furancarboxylic acid.

  • Reduction: 4-Hydroxy-2-methyl-5-oxotetrahydrofuran-3-ol.

  • Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl 4-hydroxy-2-methyl-5-oxotetrahydrofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The carboxylate group can participate in ionic interactions, further modulating biological processes.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound shares structural similarities but has a quinoline ring instead of a furan ring.

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound contains a pyrrole ring and a methoxyphenyl group.

Uniqueness: Ethyl 4-hydroxy-2-methyl-5-oxotetrahydrofuran-3-carboxylate is unique due to its furan ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

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Properties

CAS No.

855645-24-8

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

ethyl 4-hydroxy-2-methyl-5-oxooxolane-3-carboxylate

InChI

InChI=1S/C8H12O5/c1-3-12-7(10)5-4(2)13-8(11)6(5)9/h4-6,9H,3H2,1-2H3

InChI Key

MHXRHXDFKVPEDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC(=O)C1O)C

Origin of Product

United States

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